N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the tosyl group.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various organic solvents such as toluene and ethyl acetate . The reaction conditions are generally mild and metal-free, making them suitable for a wide range of applications .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopropyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine include:
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropyl group and the tosylpyrrolidinyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C19H23N3O2S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-cyclopropyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H23N3O2S/c1-14-6-10-16(11-7-14)25(23,24)22-13-3-5-18(22)17-4-2-12-20-19(17)21-15-8-9-15/h2,4,6-7,10-12,15,18H,3,5,8-9,13H2,1H3,(H,20,21) |
InChI Key |
OFSTWALHPCZHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CC4 |
Origin of Product |
United States |
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